Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-
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Overview
Description
Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel- is a complex organic compound with a unique structure that combines elements of furo and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester typically involves multi-step reactions. One common method includes the use of Rh-catalyzed tandem reactions to construct the furo[2,3-c]pyridine core . This process often involves cyclization and functional group modifications to achieve the desired ester form.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its potential anticancer properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, disrupting key cellular pathways and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in functional groups and substitutions.
Pyridine-2(H)-one derivatives: These compounds have a pyridine core with different functional groups, offering distinct chemical properties.
Uniqueness
Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester is unique due to its specific ester functional group and the hexahydro modification, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C16H19NO5 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
(2S,3aS,7aR)-6-phenylmethoxycarbonyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c18-15(19)13-8-12-6-7-17(9-14(12)22-13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12-,13-,14-/m0/s1 |
InChI Key |
YDYLAUXUHIXCDN-IHRRRGAJSA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1C[C@H](O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2C1CC(O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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